1-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)piperidine
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Overview
Description
1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)PIPERIDINE is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and an oxane ring
Preparation Methods
The synthesis of 1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the oxane ring and the introduction of the trifluoromethyl group. Common synthetic routes include:
Oxane Ring Formation: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Introduction: The final step involves the coupling of the oxane-trifluoromethyl intermediate with piperidine under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents being used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)PIPERIDINE has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which 1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)PIPERIDINE exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes, potentially leading to inhibition or activation of these targets . The oxane ring structure may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)PIPERIDINE stands out due to its unique combination of structural features:
Trifluoromethyl Group: This group is known for enhancing metabolic stability and lipophilicity, which can improve the compound’s pharmacokinetic properties.
Oxane Ring: Provides rigidity and stability to the molecule, which can be beneficial in various applications.
Similar compounds include those with trifluoromethyl groups and oxane rings, such as certain pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C21H30F3NO |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[2-[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]oxan-4-yl]ethyl]piperidine |
InChI |
InChI=1S/C21H30F3NO/c1-19(2)16-20(10-14-26-19,9-13-25-11-4-3-5-12-25)17-7-6-8-18(15-17)21(22,23)24/h6-8,15H,3-5,9-14,16H2,1-2H3 |
InChI Key |
LHJQDJDEANOGFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCN2CCCCC2)C3=CC(=CC=C3)C(F)(F)F)C |
Origin of Product |
United States |
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